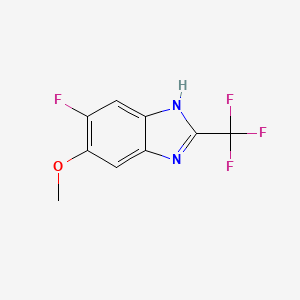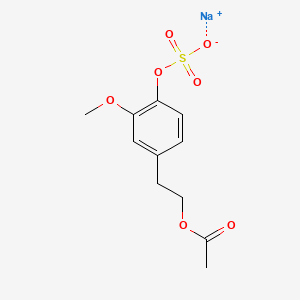
Vanillylacetoxyethyl 4-Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillylacetoxyethyl 4-Sulfate Sodium Salt is a chemical compound that belongs to the class of organic sulfates. It is characterized by the presence of a vanillyl group, an acetoxyethyl group, and a sulfate group, all of which are attached to a sodium ion. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylacetoxyethyl 4-Sulfate Sodium Salt typically involves the esterification of vanillyl alcohol with acetic anhydride to form vanillyl acetate. This intermediate is then reacted with ethylene oxide to introduce the acetoxyethyl group. Finally, the resulting compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Vanillylacetoxyethyl 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The vanillyl group can be oxidized to form corresponding quinones.
Reduction: The sulfate group can be reduced to sulfite or sulfide under specific conditions.
Substitution: The acetoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfite or sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Vanillylacetoxyethyl 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of Vanillylacetoxyethyl 4-Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. The vanillyl group can interact with various enzymes and receptors, modulating their activity. The sulfate group can participate in ionic interactions, affecting the compound’s solubility and bioavailability. Overall, the compound exerts its effects through a combination of chemical interactions and biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Lauryl Sulfate: A widely used surfactant with similar sulfate functionality.
Sodium Tetradecyl Sulfate: Used in medical applications for sclerotherapy.
Sodium Sulfate: Commonly used in industrial and pharmaceutical applications.
Uniqueness
Vanillylacetoxyethyl 4-Sulfate Sodium Salt is unique due to the presence of the vanillyl and acetoxyethyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C11H13NaO7S |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
sodium;[4-(2-acetyloxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C11H14O7S.Na/c1-8(12)17-6-5-9-3-4-10(11(7-9)16-2)18-19(13,14)15;/h3-4,7H,5-6H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
KOJODDHRUWLPEM-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OCCC1=CC(=C(C=C1)OS(=O)(=O)[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
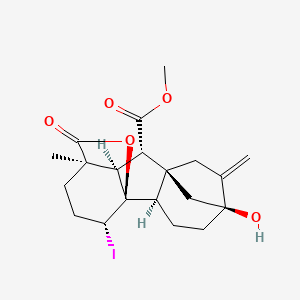
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
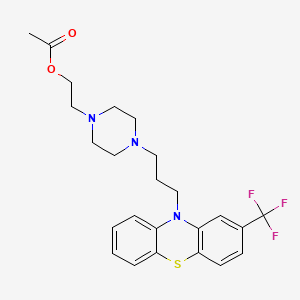
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)

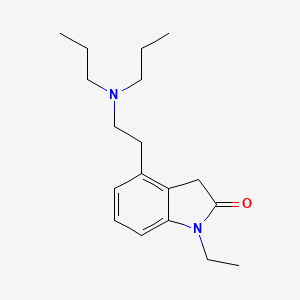
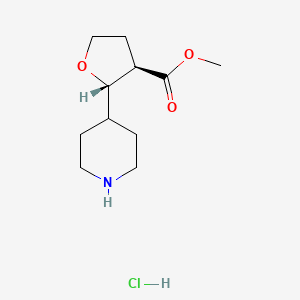
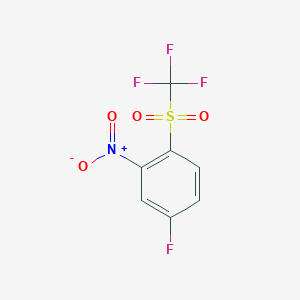

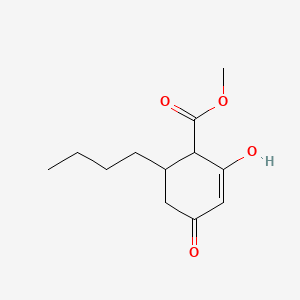
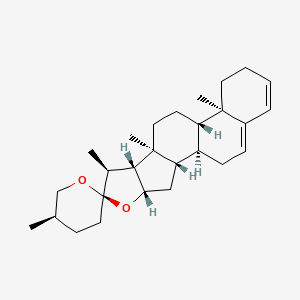
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
